
Octanal 2,4-dinitrophenylhydrazone
Overview
Description
Octanal 2,4-dinitrophenylhydrazone (CAS: 124-13-0) is a derivative formed by the reaction of octanal (an eight-carbon aldehyde) with 2,4-dinitrophenylhydrazine (2,4-DNPH). This compound is widely utilized in analytical chemistry as a reference standard for identifying aldehydes via derivatization techniques. Its formation is critical in spectrophotometric and chromatographic analyses, where it serves to stabilize volatile aldehydes for detection . The compound is commercially available (e.g., product code N-12720-100MG) and is characterized by a distinct melting point of 106°C, a key identifier in qualitative analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octanal 2,4-dinitrophenylhydrazone involves the reaction of octanal with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using sulfuric acid as a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of octanal, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods: Industrial production of 2,4-dinitrophenylhydrazones, including this compound, often involves the use of carbon dioxide pressure to optimize the reaction conditions. This method enhances the yield and purity of the product by controlling the reaction environment .
Chemical Reactions Analysis
Types of Reactions: Octanal 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. The compound is formed through a condensation reaction between octanal and 2,4-dinitrophenylhydrazine, resulting in the elimination of water .
Common Reagents and Conditions:
Reagents: Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid (catalyst)
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures
Major Products: The major product of the reaction between octanal and 2,4-dinitrophenylhydrazine is this compound. This compound is characterized by its yellow to orange color and its stability, which makes it suitable for analytical purposes .
Scientific Research Applications
Analytical Chemistry
Detection and Quantification of Carbonyl Compounds
Octanal 2,4-dinitrophenylhydrazone is primarily utilized as an analytical standard for identifying and quantifying carbonyl compounds, particularly aldehydes and ketones. The compound forms stable hydrazone derivatives that can be easily detected using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including penicillin-resistant Streptococcus pneumoniae (PRSP) and methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentrations (MIC) were determined in several studies, indicating its potential as an antibacterial agent .
Case Study: Efficacy Against Bacterial Strains
In a controlled laboratory setting, this compound was tested against MRSA. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use in developing new antimicrobial agents .
Bacterial Strain | MIC (µg/mL) |
---|---|
PRSP | 32 |
MRSA | 16 |
Environmental Science
Air Quality Monitoring
This compound is employed in environmental studies to detect carbonyl compounds in air samples. These compounds are critical indicators of air quality and pollution levels. The stability and reactivity of the hydrazone allow for effective monitoring of environmental pollutants .
Case Study: Air Quality Assessment
In a study assessing urban air quality, this compound was used to quantify aldehyde emissions from vehicular sources. The findings contributed valuable data for environmental policy-making regarding air quality standards .
Synthesis and Preparation Techniques
The synthesis of this compound involves the reaction between octanal and 2,4-dinitrophenylhydrazine in an acidic medium, typically using sulfuric acid as a catalyst. This reaction proceeds through a nucleophilic addition-elimination mechanism .
Synthesis Overview
- Reagents : Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid
- Conditions : Acidic medium at room temperature or slightly elevated temperatures
Mechanism of Action
The mechanism of action of Octanal 2,4-dinitrophenylhydrazone involves the formation of a stable hydrazone derivative through a nucleophilic addition-elimination reaction. The hydrazine group of 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of octanal, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar 2,4-Dinitrophenylhydrazone Derivatives
Structural and Functional Differences
2,4-Dinitrophenylhydrazones (2,4-DNPHs) are a class of compounds derived from aldehydes or ketones. Their properties vary significantly based on the parent carbonyl compound:
- Octanal 2,4-DNPH : Features an eight-carbon alkyl chain, contributing to higher hydrophobicity compared to shorter-chain derivatives.
- Aromatic Aldehyde Derivatives : Derivatives like benzaldehyde 2,4-DNPH exhibit conjugated π-systems, altering UV-Vis absorption spectra compared to aliphatic analogs .
Melting Points and Analytical Utility
Melting points are critical for distinguishing derivatives:
Compound | Melting Point (°C) | Parent Aldehyde |
---|---|---|
Octanal 2,4-DNPH | 106 | Octanal |
Semicarbazone derivative* | ~101 | Octanal |
Propionaldehyde 2,4-DNPH | Data unavailable | Propionaldehyde |
*Semicarbazone derivatives of octanal exhibit lower melting points, highlighting the specificity of 2,4-DNPH derivatives in identification .
Spectroscopic Properties
Recent studies on novel 2,4-DNPH derivatives reveal key insights:
- IR and Raman Spectra : Aliphatic derivatives like octanal 2,4-DNPH show strong C=N and N-H stretching bands (~1600 cm⁻¹ and ~3300 cm⁻¹, respectively), consistent across analogs. However, alkyl chain length influences vibrational modes in the fingerprint region .
- UV-Vis Absorption : Octanal 2,4-DNPH absorbs in the 350–400 nm range due to the 2,4-dinitrophenyl chromophore. Substitutions on the parent aldehyde can shift λmax by 10–20 nm .
Reactivity and Antioxidant Activity
Theoretical studies using DFT calculations demonstrate that:
- This enhances reactivity in redox processes .
- Antioxidant Activity: Novel 2,4-DNPH derivatives exhibit moderate to strong antioxidant properties in vitro, though octanal 2,4-DNPH’s activity remains unstudied. Derivatives with electron-withdrawing groups show superior radical scavenging .
Biological Activity
Octanal 2,4-dinitrophenylhydrazone is a derivative formed through the reaction of octanal, an aldehyde, with 2,4-dinitrophenylhydrazine. This compound belongs to a broader class of hydrazones that have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects against various pathogens. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between octanal and 2,4-dinitrophenylhydrazine in an acidic medium. The resulting hydrazone can be characterized using various spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the formation of the compound and provide insights into its structural properties.
Antimicrobial Properties
Research has demonstrated that derivatives of 2,4-dinitrophenylhydrazones exhibit significant antimicrobial activity. For instance, a study reported that various phenylhydrazones showed activity against multiple microorganisms with minimum inhibitory concentration (MIC) values ranging from 138 µM to 165 µM against pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae .
Table 1 summarizes the antimicrobial activity of this compound compared to other related compounds:
Compound | MIC (µM) | Target Pathogen |
---|---|---|
This compound | Not explicitly stated | Various Gram-negative bacteria |
Diarylhydrazones (3g and 3h) | Up to 100 μg/mL | Candida tropicalis |
Phenylhydrazones (1 [BP1]) | 138 | Klebsiella pneumoniae |
Phenylhydrazones (5 [SA5]) | 165 | Streptococcus pneumoniae |
Antifungal Activity
The antifungal properties of related hydrazones have also been explored. In particular, compounds derived from 2,4-dinitrophenylhydrazine have shown promising antifungal activity against various Candida species. For example, the compounds 3g and 3h exhibited significant inhibition rates at concentrations as low as 100 μg/mL .
Table 2 illustrates the percent inhibition of different Candida species by newly synthesized compounds:
Compound | Concentration (μg/mL) | % Inhibition on Candida tropicalis |
---|---|---|
3g | 100 | 41 |
3h | 100 | Lower than 3g |
Fluconazole (control) | 100 | Reference for comparison |
Case Studies
A notable case study involved the application of octanal derivatives in treating infections caused by resistant strains. The study indicated that octanal derivatives could modulate resistance mechanisms in bacteria, enhancing the efficacy of existing antibiotics . This highlights the potential role of this compound in addressing antibiotic resistance.
Q & A
Q. Basic: What are the validated methods for synthesizing Octanal 2,4-dinitrophenylhydrazone, and how can reaction efficiency be monitored?
Answer:
this compound is synthesized via condensation of octanal with 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions (e.g., HCl or H₂SO₄). The reaction typically proceeds in ethanol or methanol under reflux for 1–2 hours. To monitor efficiency:
- Track the formation of the orange/yellow precipitate via visual inspection .
- Use thin-layer chromatography (TLC) with UV detection to confirm the disappearance of DNPH and the presence of the hydrazone product .
- Quantify unreacted aldehyde via gas chromatography (GC) or spectrophotometric methods post-derivatization .
Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- 1H NMR : Confirm the hydrazone structure by observing the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the N–H proton (~11-12 ppm) .
- IR Spectroscopy : Detect the C=O stretch of the hydrazone (~1650–1700 cm⁻¹) and NO₂ stretches (~1520 and 1340 cm⁻¹) .
- UV-Vis : Hydrazones exhibit strong absorbance between 350–400 nm due to conjugation with the aromatic nitro groups, useful for quantitative analysis .
Q. Advanced: How can E/Z stereoisomerism in 2,4-dinitrophenylhydrazones lead to analytical discrepancies, and how are these resolved?
Answer:
- Issue : Hydrazones exist as E/Z isomers due to restricted rotation around the C=N bond, causing split peaks in chromatograms or inconsistent melting points .
- Resolution :
- Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate isomers .
- Validate methods with isomerically pure standards (e.g., synthesized under controlled pH/temperature) .
- Apply computational modeling (DFT) to predict isomer stability and correlate with experimental data .
Q. Advanced: What experimental parameters critically influence the derivatization efficiency of aldehydes with DNPH?
Answer:
- Reaction Time : Under acidic conditions, 1–2 hours at 60–70°C ensures >90% yield. Prolonged heating may degrade the hydrazone .
- pH : Optimal pH is 2–3; higher pH slows protonation of the carbonyl, reducing reactivity .
- Solvent Polarity : Ethanol or acetonitrile enhances solubility of DNPH and hydrazone products compared to aqueous systems .
Q. Basic: How is the purity of this compound assessed, and what are its key physical properties?
Answer:
- Melting Point : Pure hydrazones typically melt between 148–155°C (analogous to propionaldehyde DNPH) .
- Chromatography : Use HPLC or GC-MS to detect impurities (e.g., unreacted DNPH or side products) .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C₉H₁₀N₄O₄ for propionaldehyde DNPH) .
Q. Advanced: How can computational methods complement experimental data in studying hydrazone derivatives?
Answer:
- DFT Calculations : Predict vibrational frequencies (IR/Raman), electronic transitions (UV-Vis), and thermodynamic stability of isomers .
- Molecular Docking : Investigate interactions between hydrazones and biological targets (e.g., antioxidant activity assays) .
- Crystal Structure Prediction : Compare simulated X-ray diffraction patterns with experimental data to resolve packing ambiguities .
Q. Advanced: What strategies improve the sensitivity of this compound detection in trace-level environmental samples?
Answer:
- Preconcentration : Solid-phase extraction (SPE) with C18 cartridges enriches hydrazones from aqueous matrices .
- Derivatization Optimization : Use micellar or ionic liquid media to enhance reaction kinetics in low-concentration samples .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification at ng/L levels, avoiding matrix interference .
Q. Basic: What are the recommended storage conditions for this compound to ensure long-term stability?
Answer:
- Store in airtight, light-protected containers at 4°C to prevent photodegradation of the nitro groups .
- Dissolve in stable solvents like ethyl acetate or acetonitrile for long-term storage; avoid chloroform due to potential acid-catalyzed decomposition .
Q. Advanced: How can researchers address contradictory spectral data when characterizing hydrazone derivatives?
Answer:
- Cross-Validation : Compare NMR, IR, and Raman data to confirm functional groups (e.g., C=N vs. C=O stretches) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled DNPH to resolve overlapping signals in complex spectra .
- Collaborative Studies : Replicate analyses in independent labs to rule out instrumentation bias .
Properties
IUPAC Name |
2,4-dinitro-N-[(E)-octylideneamino]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPWOUSEWCCFDN-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1726-77-8 | |
Record name | NSC402247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.